ethyl N-(2,3,5,6-tetramethylphenyl)carbamate
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Overview
Description
Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of an ethyl group and a tetramethylphenyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,3,5,6-tetramethylphenyl)carbamate typically involves the reaction of 2,3,5,6-tetramethylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl N-(2,3,5,6-tetramethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler ester of carbamic acid, used in various industrial applications.
Methyl N-(2,3,5,6-tetramethylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl N-(2,3,5,6-tetramethylphenyl)carbamate: Contains a phenyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the tetramethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
92196-96-8 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl N-(2,3,5,6-tetramethylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-6-16-13(15)14-12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3,(H,14,15) |
InChI Key |
BUGOEFSORRDCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=CC(=C1C)C)C)C |
Origin of Product |
United States |
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